molecular formula C7H15NO2S B12076625 tert-butyl (2R)-2-amino-3-sulfanylpropanoate

tert-butyl (2R)-2-amino-3-sulfanylpropanoate

Cat. No.: B12076625
M. Wt: 177.27 g/mol
InChI Key: QWEFONOWYMLVTO-YFKPBYRVSA-N
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Description

Tert-butyl (2R)-2-amino-3-sulfanylpropanoate is an organic compound that belongs to the class of amino acid derivatives It features a tert-butyl ester group, an amino group, and a sulfanyl group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-amino-3-sulfanylpropanoate typically involves the esterification of (2R)-2-amino-3-sulfanylpropanoic acid with tert-butanol. One common method involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as reagents . The reaction proceeds under mild conditions and yields the desired tert-butyl ester in good yields.

Industrial Production Methods

In industrial settings, the production of tert-butyl esters often employs flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R)-2-amino-3-sulfanylpropanoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Tert-butyl (2R)-2-amino-3-sulfanylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-amino-3-sulfanylpropanoate involves its interaction with specific molecular targets. The amino and sulfanyl groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl 2,2,2-trichloroacetimidate
  • tert-Butyl (2S)-2-amino-3-sulfanylpropanoate

Uniqueness

Tert-butyl (2R)-2-amino-3-sulfanylpropanoate is unique due to its specific stereochemistry (2R configuration) and the presence of both amino and sulfanyl groups.

Properties

Molecular Formula

C7H15NO2S

Molecular Weight

177.27 g/mol

IUPAC Name

tert-butyl (2R)-2-amino-3-sulfanylpropanoate

InChI

InChI=1S/C7H15NO2S/c1-7(2,3)10-6(9)5(8)4-11/h5,11H,4,8H2,1-3H3/t5-/m0/s1

InChI Key

QWEFONOWYMLVTO-YFKPBYRVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CS)N

Canonical SMILES

CC(C)(C)OC(=O)C(CS)N

Origin of Product

United States

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